molecular formula C11H13BO2 B1418361 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane CAS No. 850567-61-2

2-(2-Ethenylphenyl)-1,3,2-dioxaborinane

Cat. No. B1418361
M. Wt: 188.03 g/mol
InChI Key: YDSCLPUPBPJGNL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The analysis may also discuss the advantages and disadvantages of the synthesis method.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. The analysis would discuss the bonding, stereochemistry, and conformation of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reaction conditions, the mechanism, the products formed, and the yield. The analysis may also discuss how the structure of the compound influences its reactivity.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Superior Reagent for Vinylboronate Heck Couplings

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been identified as a superior reagent over vinylboronate pinacol ester for Heck versus Suzuki coupling due to its enhanced stability, reactivity, and selectivity, alongside easier preparation and storage methods (Lightfoot et al., 2003).

Stereocontrolled Synthesis of Polyenes

This compound facilitates the stereocontrolled synthesis of 1,6-diphenyl-1,3,5-hexatrienes via a series of Heck, Suzuki-Miyaura, and iododeboronation reactions, demonstrating its utility as a two-carbon vinyl-dianion building block (Lightfoot et al., 2005).

Theoretical Study on Internal Rotation Barriers

Research on the internal rotation barriers of nitro groups in 2-methyl-5-nitro-1,3,2-dioxaborinane provided insights into the conformational preferences and stability of such molecules, contributing to the understanding of their chemical behavior and useful properties (Valiakhmetova et al., 2008).

Reactions with Dinitriles

The reaction of 2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with dinitriles leading to novel derivatives underscores the reagent's versatility and potential for creating complex organic molecules (Kuznetsov et al., 2010).

Aminolysis Leading to β-Keto Amides and β-Enamino Carboxamides

The aminolysis of 4-alkoxy substituted 1,3,2-dioxaborinanes opens a pathway to β-keto amides and β-enamino carboxamides, showcasing the compound's role in synthesizing functionalized organic molecules (Štefane & Polanc, 2007).

Conformational Analysis in the Presence of Ammonia

Investigations into the conformational properties of molecular complexes of 2-methyl-1,3,2-dioxaborinane with ammonia revealed donor-acceptor and hydrogen bonding interactions, contributing to our understanding of its structural behavior (Valiakhmetova et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2-ethenylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO2/c1-2-10-6-3-4-7-11(10)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSCLPUPBPJGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657042
Record name 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethenylphenyl)-1,3,2-dioxaborinane

CAS RN

850567-61-2
Record name 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-Dioxaborinane, 2-(2-ethenylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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